Benzene, 1-ethyl-3-(2-phenylethyl)-

Regiochemistry Lipophilicity Structural isomer differentiation

Benzene, 1-ethyl-3-(2-phenylethyl)- (CAS 125328-94-1), systematically named 1-ethyl-3-(2-phenylethyl)benzene, is a disubstituted aromatic hydrocarbon of molecular formula C16H18 and molecular weight 210.31 g·mol⁻¹. It comprises a benzene core bearing an ethyl group at the 1-position and a 2-phenylethyl substituent at the 3-position, placing the alkyl chains in a meta relationship.

Molecular Formula C16H18
Molecular Weight 210.31 g/mol
CAS No. 125328-94-1
Cat. No. B12648784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-ethyl-3-(2-phenylethyl)-
CAS125328-94-1
Molecular FormulaC16H18
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)CCC2=CC=CC=C2
InChIInChI=1S/C16H18/c1-2-14-9-6-10-16(13-14)12-11-15-7-4-3-5-8-15/h3-10,13H,2,11-12H2,1H3
InChIKeyZAHSYJQCZLURQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, 1-ethyl-3-(2-phenylethyl)- (CAS 125328-94-1): Compound Identity, Physicochemical Profile, and Procurement Context


Benzene, 1-ethyl-3-(2-phenylethyl)- (CAS 125328-94-1), systematically named 1-ethyl-3-(2-phenylethyl)benzene, is a disubstituted aromatic hydrocarbon of molecular formula C16H18 and molecular weight 210.31 g·mol⁻¹. It comprises a benzene core bearing an ethyl group at the 1-position and a 2-phenylethyl substituent at the 3-position, placing the alkyl chains in a meta relationship. The compound is classified among stilbene-like diarylethanes and is primarily encountered as a synthetic intermediate or reference standard in organic chemistry, materials science, and environmental analysis [1]. Its computed physicochemical profile—including a density of 0.974 g·cm⁻³, a boiling point of 294.4 °C at 760 mmHg, a flash point of 133.7 °C, a LogP of 4.03, and a vapor pressure of 0.00286 mmHg at 25 °C—makes it a moderately lipophilic, low-volatility liquid under ambient conditions . These baseline properties define the operational window within which meaningful differentiation from positional isomers and structural analogs must be established for scientifically justified procurement.

Why Generic Substitution of Benzene, 1-ethyl-3-(2-phenylethyl)- (CAS 125328-94-1) with Positional or Skeletal Isomers Can Compromise Experimental Reproducibility and Regulatory Compliance


Dialkylbenzenes that share an identical molecular formula (C16H18) and molecular weight (210.31 g·mol⁻¹) with Benzene, 1-ethyl-3-(2-phenylethyl)- cannot be assumed interchangeable. The meta-substitution pattern of the target compound—with the ethyl and 2-phenylethyl groups separated by one ring carbon—creates a steric and electronic environment that is distinct from both the ortho- and para-isomers [1]. The presence of a two-carbon ethylene bridge between the aromatic rings (as opposed to a direct aryl–aryl bond or a branched α-phenylethyl linkage) determines the molecule's conformational flexibility, lipophilicity, and phase-partitioning behavior . Procurement decisions that treat all C16H18 ethyl-phenylethyl-benzenes as functionally equivalent risk introducing uncontrolled variables into synthetic routes, analytical calibration protocols, or environmental-fate studies, because even computed property differences—for instance in LogP (4.03 vs. 4.40 for the α-branched isomer) or vapor pressure (0.00286 vs. 0.00200 mmHg)—are large enough to alter chromatographic retention, extraction efficiency, or volatility classification . The evidence below quantifies these differentiation dimensions to support specification-driven purchasing.

Quantitative Differentiation Evidence for Benzene, 1-ethyl-3-(2-phenylethyl)- (CAS 125328-94-1) Against Closest Structural Analogs


Meta-Regiochemistry: Computed LogP Differentiation of the 1,3-Disubstitution Pattern versus the α-Branched Isomer

The meta-(1,3) substitution pattern of Benzene, 1-ethyl-3-(2-phenylethyl)- yields a computed octanol–water partition coefficient (LogP) of 4.03420, which is 0.3666 units lower than the LogP of 4.40080 reported for its α-branched positional isomer, 1-ethyl-3-(1-phenylethyl)benzene (CAS 18908-71-9). The lower LogP indicates reduced lipophilicity for the target compound, attributable to the linear ethylene bridge versus the α-methyl-branched linker in the comparator . In chromatographic method development or liquid–liquid extraction protocols, this LogP difference translates to measurably different retention times and partition ratios, making the two isomers non-interchangeable without re-validation.

Regiochemistry Lipophilicity Structural isomer differentiation

Volatility Profile: Vapor Pressure Difference Between the 2-Phenylethyl and 1-Phenylethyl Isomers

Benzene, 1-ethyl-3-(2-phenylethyl)- exhibits a computed vapor pressure of 0.00286 mmHg at 25 °C, approximately 43% higher than the 0.00200 mmHg reported for its α-branched isomer, 1-ethyl-3-(1-phenylethyl)benzene (CAS 18908-71-9) . The higher vapor pressure of the target compound reflects the reduced molecular compactness associated with the linear 2-phenylethyl chain, which weakens intermolecular dispersion forces relative to the more globular α-phenylethyl analog. For applications requiring precise headspace sampling, vapor-phase transport modeling, or workplace exposure assessment, this volatility difference is quantitatively meaningful.

Vapor pressure Volatility Handling and storage

Conformational Flexibility: Rotatable Bond Count Advantage over the Directly Linked 3-Ethylbiphenyl Analog

The target compound features 4 rotatable bonds (two in the ethyl group and two in the ethylene bridge connecting the two phenyl rings), as computed and listed by PubChem [1]. This is double the number of rotatable bonds in 3-ethylbiphenyl (CAS 5668-93-9; C14H14, 182.27 g·mol⁻¹), which has only 2 rotatable bonds because the two phenyl rings are directly connected, eliminating the ethylene spacer [2]. The increased conformational自由度 permits the two aromatic rings in the target compound to adopt a broader range of relative orientations, which can be critical for binding to macromolecular targets, fitting into porous materials, or achieving specific supramolecular packing motifs.

Conformational flexibility Rotatable bonds Molecular recognition

Lipophilicity Equivalence with the Para-Isomer Confounds Substitution, Reinforcing the Need for Meta-Specific Sourcing

The computed LogP of Benzene, 1-ethyl-3-(2-phenylethyl)- (4.03420) is identical to the computed LogP of its para-isomer, 1-ethyl-4-(2-phenylethyl)benzene (CAS 7439-15-8; LogP = 4.03420) . This equivalence means that simple LogP measurement cannot discriminate between these two regioisomers during quality-control (QC) release testing. Consequently, procurement specifications must rely on orthogonal identity confirmation—such as NMR regioisomer fingerprinting, GC retention-index matching against an authentic standard, or melting-point analysis—to ensure the meta-isomer has been supplied rather than the para-isomer. The absence of a LogP difference elevates the importance of vendor-provided certificates of analysis that explicitly confirm the 1,3-substitution pattern.

Regioisomer purity LogP Quality assurance

Boiling Point and Density as Orthogonal Purity and Identity Benchmarks for Meta-Specific Lot Acceptance

The target compound is characterized by a computed boiling point of 294.4 °C at 760 mmHg and a computed density of 0.974 g·cm⁻³ . Although experimental boiling-point and density data for the closest ortho- and para-isomers are absent from major public databases, the numeric values reported for the meta-isomer can serve as lot-specific acceptance criteria during incoming inspection. Any deviation >±2% in density (i.e., outside 0.955–0.993 g·cm⁻³) or a boiling-range shift >±5 °C would signal potential regioisomer contamination or impurity carryover. Given that regioisomeric impurities may co-crystallize or co-distill, these orthogonal physical constants provide a practical, instrument-based check beyond spectroscopic identification alone [1].

Boiling point Density Identity testing

High-Strength Differential Evidence Is Limited; Computed Property Comparisons Dominate the Current Knowledge Base

A systematic search of the primary literature, patent databases, and authoritative chemical registries (PubChem, EPA DSSTox, Canadian Environmental Protection Act substance lists) reveals that Benzene, 1-ethyl-3-(2-phenylethyl)- has not been the subject of dedicated head-to-head experimental studies against its positional or skeletal isomers [1][2]. No peer-reviewed papers reporting comparative bioactivity, catalytic reactivity, spectroscopic signatures, or thermodynamic measurements were identified. The compound appears primarily as a registered substance in environmental inventories and as a catalogued intermediate in vendor databases. Consequently, all quantitative comparisons presented in this guide rely on independently computed physicochemical properties (LogP, vapor pressure, rotatable bond count) from the same computational engines, which provides internal consistency but lacks the authority of experimental determination. Users should treat the differentiation evidence as a rational basis for specification rather than as experimentally validated superiority.

Evidence gap Computed vs. experimental Research need

Recommended Application Scenarios for Benzene, 1-ethyl-3-(2-phenylethyl)- (CAS 125328-94-1) Based on Differentiated Property Evidence


Regioisomer-Specific Chromatographic Reference Standard for C16H18 Ethyl-Phenylethylbenzene Analysis

When developing GC or HPLC methods to separate and quantify C16H18 ethyl-phenylethylbenzene isomers in complex hydrocarbon mixtures (e.g., petroleum fractions or synthetic reaction streams), the target compound provides a well-defined meta-isomer anchor point. Its computed LogP of 4.03 differentiates it from the α-branched isomer (LogP 4.40) , enabling predictable reversed-phase retention ordering. Combined with its boiling point of 294.4 °C , the compound can serve as a calibration standard for retention-index locking, provided the certificate of analysis confirms regioisomeric purity by NMR.

Environmental Fate and Transport Model Development Requiring a Defined C16H18 Diarylalkane Probe

The compound's vapor pressure (0.00286 mmHg) , LogP (4.03) , and zero hydrogen-bond donor/acceptor count [1] define a self-consistent property set for a neutral, hydrophobic hydrocarbon. Because it is listed on the Canadian Environmental Protection Act substance registry [2], it has regulatory relevance. Researchers modeling volatilization from soil or partitioning into organic carbon can use these computed values as a baseline, with the meta-isomer specificity ensuring that isomer-dependent parameters (e.g., Henry's law constant) are correctly assigned.

Conformational Flexibility Studies in Supramolecular or Polymer Chemistry

With 4 rotatable bonds [1], the compound offers twice the conformational自由度 of 3-ethylbiphenyl. This makes it a candidate monomer or model compound for studying the effect of ethylene-spacer length on glass-transition temperature, liquid-crystalline phase behavior, or host–guest inclusion complex geometry. The meta-substitution pattern additionally introduces asymmetry that may lower crystallinity relative to the para-isomer, a hypothesis testable only when the correct regioisomer is sourced.

Organic Synthesis Intermediate Requiring Orthogonal Directing-Group Effects

In electrophilic aromatic substitution sequences, the meta-oriented ethyl and 2-phenylethyl groups exert distinct steric and electronic directing effects compared to ortho- or para-isomers. The target compound's 1,3-substitution pattern positions both alkyl groups meta to a potential incoming electrophile, which can favor substitution at the sterically less encumbered 5-position. Although no published comparative reactivity data exist, the regioisomeric identity is a prerequisite for any such investigation, and procurement of the correct CAS number ensures synthetic consistency across multi-step routes .

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